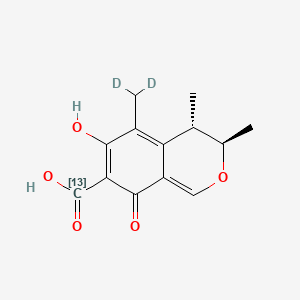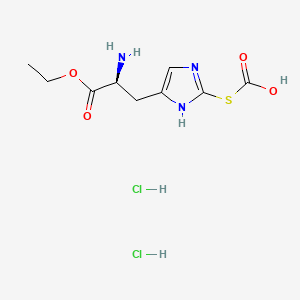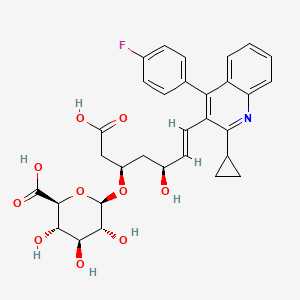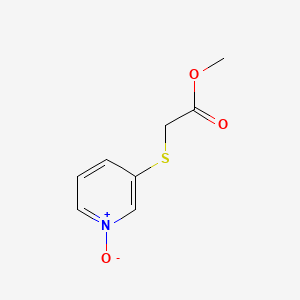
(-)-Citrinin-13C,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Citrinin-13C,d2: is a labeled analog of citrinin, a mycotoxin produced by several species of the genus Penicillium and Aspergillus. This compound is often used in scientific research to study the metabolism and toxicology of citrinin. The incorporation of isotopes such as carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Citrinin-13C,d2 typically involves the incorporation of isotopically labeled precursors into the citrinin molecule. This can be achieved through multi-step organic synthesis, starting from commercially available labeled compounds. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes without altering the chemical structure of citrinin.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Citrinin-13C,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced citrinin analogs.
Substitution: Substitution reactions may involve the replacement of functional groups within the citrinin molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being carried out.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of citrinin, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Citrinin-13C,d2 is used to study the reaction mechanisms and pathways of citrinin. The isotopic labeling allows for detailed tracking of the compound through various chemical reactions, providing insights into its behavior and transformation.
Biology: In biological research, this compound is utilized to investigate the metabolic pathways of citrinin in living organisms. The labeled isotopes enable precise measurement of the compound’s distribution, metabolism, and excretion in biological systems.
Medicine: In medical research, this compound is employed to study the toxicological effects of citrinin. The isotopic labeling helps in identifying the metabolites formed in the body and understanding the mechanisms of toxicity, which is crucial for developing strategies to mitigate the harmful effects of citrinin exposure.
Industry: In industrial applications, this compound is used to monitor the presence and levels of citrinin in food and feed products. The labeled analog serves as an internal standard in analytical methods, ensuring accurate quantification of citrinin contamination.
Wirkmechanismus
The mechanism of action of (-)-Citrinin-13C,d2 involves its interaction with cellular components, leading to various biochemical effects. Citrinin is known to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. This can result in cellular damage and apoptosis. The labeled isotopes in this compound allow for detailed studies of these interactions at the molecular level, providing insights into the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Citrinin: The parent compound, which shares the same core structure but lacks isotopic labeling.
Ochratoxin A: Another mycotoxin with similar toxicological properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, structurally different but with comparable biological effects.
Uniqueness: (-)-Citrinin-13C,d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it a valuable tool for studying the metabolism, toxicology, and environmental fate of citrinin, providing insights that are not possible with the unlabeled compound.
Eigenschaften
IUPAC Name |
(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDIJWINPWWJW-KATPSUFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

